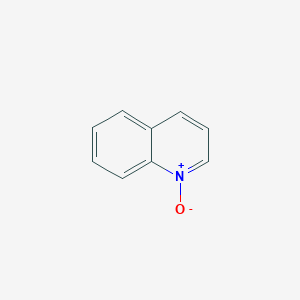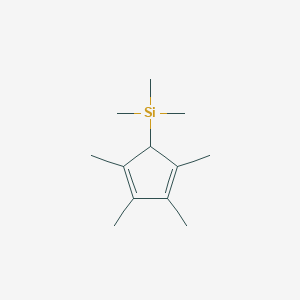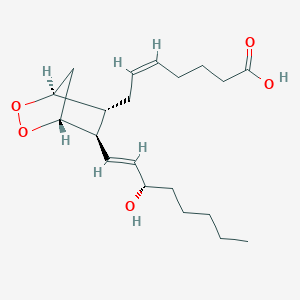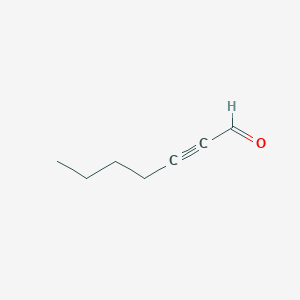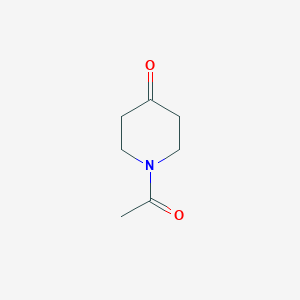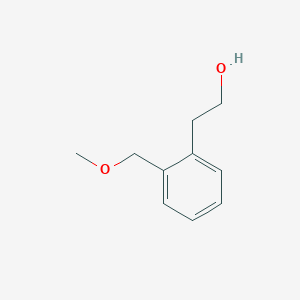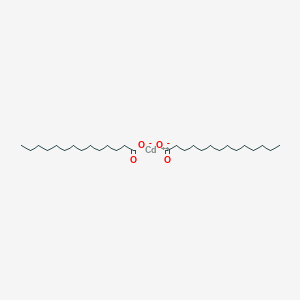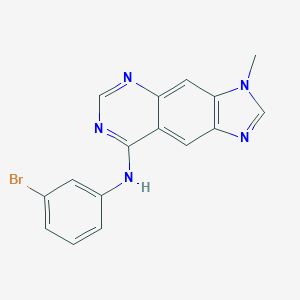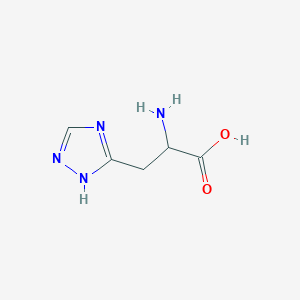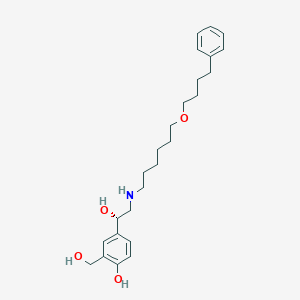
(s)-Salmeterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-Salmeterol is a long-acting beta-2 agonist that is commonly used in the treatment of asthma and other respiratory diseases. It is a selective agonist of beta-2 adrenergic receptors and is known for its bronchodilator properties. The purpose of
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
- Anti-Inflammatory Response in Pulmonary Diseases : Salmeterol has been shown to exert anti-inflammatory effects in the pulmonary compartment of humans exposed to lipopolysaccharide (LPS), inhibiting LPS-induced neutrophil influx and neutrophil degranulation (Maris et al., 2005).
- Inhibition of Macrophage Activation : Salmeterol inhibits macrophage activation by lipopolysaccharide from Porphyromonas gingivalis, suggesting its effectiveness in reducing inflammatory responses mediated through Toll-like receptor pathways (Sharma et al., 2017).
Receptor Interaction and Pharmacological Action
- β2-Adrenergic Receptor Interaction : Salmeterol binds to the β2-adrenergic receptor, inducing a distinct active-state conformation responsible for its partial efficacy in G-protein activation and limited β-arrestin recruitment (Masureel et al., 2018).
- Dissociation of Receptor Phosphorylation and Internalization : Salmeterol stimulates GRK-mediated phosphorylation without inducing significant β2AR internalization or degradation, which may influence its sustained bronchodilation with chronic use (Moore et al., 2007).
Metabolic and Pharmacokinetic Properties
- Pharmacokinetics in Asthma Patients : A study on the pharmacokinetics of inhaled salmeterol in asthma patients found that it exhibits a biphasic time course, indicating parallel pulmonary and gastrointestinal absorption (Soulele et al., 2017).
- Clinical Pharmacokinetics : Salmeterol, when inhaled, often results in undetectable plasma concentrations at therapeutic doses, indicating its localized action in the lung and minimal systemic exposure (Cazzola et al., 2002).
Additional Research Insights
- Regulation of Inflammatory Response in Asthma : Salmeterol decreases the production of pro-inflammatory cytokines in allergen-challenged mice and modulates inflammation in dendritic cells, suggesting its role in regulating asthma inflammation (Hu et al., 2012).
- Salmeterol Efficacy in Kinase-Mediated Desensitization : Salmeterol demonstrates complex efficacy for functional desensitization of β2-adrenergic receptors, acting as a strong agonist in protein kinase A–mediated events despite weak efficacy for adenylyl cyclase activation (Gimenez et al., 2015).
Eigenschaften
CAS-Nummer |
135271-48-6 |
|---|---|
Produktname |
(s)-Salmeterol |
Molekularformel |
C25H37NO4 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1 |
InChI-Schlüssel |
GIIZNNXWQWCKIB-RUZDIDTESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



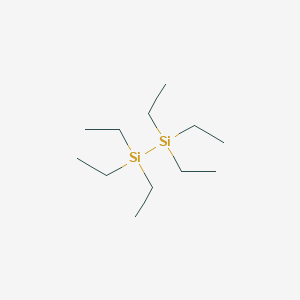
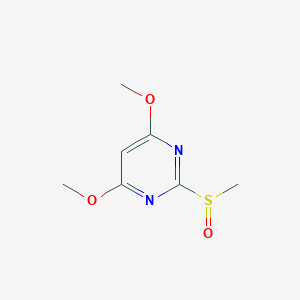
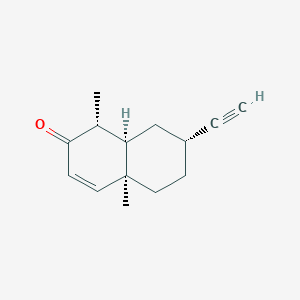
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
